molecular formula C12H17F2N5 B11738263 1-(2,2-difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11738263
M. Wt: 269.29 g/mol
InChI Key: FCJPEEWJMVMLAQ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoroethyl group and a propyl-substituted pyrazole ring

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    N-Alkylation: The final step involves the N-alkylation of the pyrazole ring with a suitable alkylating agent, such as propyl bromide, to obtain the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: This compound has a methyl group instead of a propyl group, which may affect its chemical and biological properties.

    1-(2,2-Difluoroethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: This compound has an ethyl group instead of a propyl group, leading to differences in its reactivity and applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H17F2N5/c1-2-3-18-7-10(5-16-18)4-15-11-6-17-19(8-11)9-12(13)14/h5-8,12,15H,2-4,9H2,1H3

InChI Key

FCJPEEWJMVMLAQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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